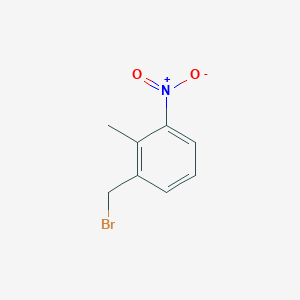

1-(Bromomethyl)-2-methyl-3-nitrobenzene

Description

Substituent Orientation and Steric Effects

The compound features three substituents on a benzene ring: a bromomethyl group at position 1, a methyl group at position 2, and a nitro group at position 3. The nitro group’s electron-withdrawing nature induces conjugation with the aromatic ring, while the bromomethyl group introduces steric and electronic effects.

Crystallographic data for analogous compounds (e.g., 1,3-bis(bromomethyl)-2-nitrobenzene) suggest that nitro groups adopt dihedral angles of ~65° relative to the aromatic plane due to conjugation. In 1-(bromomethyl)-2-methyl-3-nitrobenzene, the bromomethyl group likely adopts an anti-periplanar orientation to minimize steric clashes with the adjacent methyl group.

Key Structural Features

| Substituent | Position | Electronic Influence | Steric Considerations |

|---|---|---|---|

| Bromomethyl | 1 | Electron-withdrawing (C-Br) | Moderate steric hindrance |

| Methyl | 2 | Electron-donating (C-CH₃) | Minimal steric effects |

| Nitro | 3 | Strong electron-withdrawing (NO₂) | High conjugation with ring |

Properties

IUPAC Name |

1-(bromomethyl)-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWVALMTRXELOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595214 | |

| Record name | 1-(Bromomethyl)-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39053-40-2 | |

| Record name | 1-(Bromomethyl)-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromomethyl-2-methyl-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of 2-Bromotoluene

The most common synthetic approach to 1-(bromomethyl)-2-methyl-3-nitrobenzene starts with 2-bromotoluene as the substrate. The process involves:

Step 1: Nitration

- React 2-bromotoluene with a nitrating mixture, typically concentrated nitric acid and sulfuric acid.

- The nitration selectively introduces a nitro group at the 3-position relative to the methyl group.

- Reaction conditions such as temperature and acid concentration are carefully controlled to maximize yield and minimize side reactions.

Step 2: Bromination of the Methyl Group

- The methyl group adjacent to the bromine and nitro substituents is brominated at the benzylic position to form the bromomethyl group.

- This is typically achieved using bromine (Br2) in the presence of a radical initiator or catalyst.

- Solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3) are used to dissolve reactants and control reaction kinetics.

- Reaction temperature and time are optimized to ensure selective monobromination without overbromination.

This two-step sequence yields this compound with high selectivity and purity.

Alternative Route: Bromination of 2-Methyl-3-nitroaniline Derivatives

Another reported method involves:

- Starting from 2-methyl-3-nitroaniline or related intermediates.

- Bromination of the methyl group to the bromomethyl derivative.

- Subsequent transformations to adjust substituents to the desired pattern.

This route is less common but can be useful depending on available starting materials and desired scale.

Industrial Scale Considerations

- Industrial synthesis often employs continuous flow reactors to maintain precise control over reaction parameters such as temperature, residence time, and reagent concentration.

- Advanced purification techniques like recrystallization and distillation are used to achieve high purity.

- Optimization focuses on maximizing yield, minimizing by-products, and ensuring reproducibility at scale.

Detailed Reaction Conditions and Mechanisms

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| Nitration | HNO3 / H2SO4 mixture, 0–50°C | Introduce nitro group at 3-position | Temperature control critical to avoid dinitration |

| Benzylic Bromination | Br2, CCl4 or CHCl3 solvent, light or radical initiator, 0–30°C | Convert methyl to bromomethyl group | Radical mechanism; avoid overbromination |

| Purification | Recrystallization or distillation | Remove impurities and by-products | Ensures product purity for further use |

- Nitration Mechanism: Electrophilic aromatic substitution where the nitronium ion (NO2+) attacks the aromatic ring, directed by the methyl and bromine substituents.

- Bromination Mechanism: Radical substitution at the benzylic position initiated by light or radical initiators, forming the bromomethyl group selectively.

Research Findings and Optimization

- Studies have shown that using carbon tetrachloride as a solvent for bromination provides better selectivity and yield compared to other solvents due to its inertness and ability to stabilize radicals.

- Reaction times for bromination vary from several hours to days depending on temperature and initiator presence; prolonged reaction times can lead to dibrominated by-products, which are undesirable.

- The nitration step requires careful temperature control (often below 50°C) to prevent over-nitration or oxidation of the methyl group.

- Industrial processes have adopted continuous flow technology to improve heat dissipation and reaction control, leading to higher throughput and consistent product quality.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Nucleophiles (e.g., sodium thiolate), solvents (e.g., dimethylformamide), and mild heating.

Reduction: Hydrogen gas, palladium on carbon catalyst, or iron powder and hydrochloric acid.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

- Substituted benzene derivatives (e.g., 1-(Aminomethyl)-2-methyl-3-nitrobenzene).

- 1-(Bromomethyl)-2-methyl-3-aminobenzene.

- 1-(Bromomethyl)-2-carboxy-3-nitrobenzene.

Scientific Research Applications

1-(Bromomethyl)-2-methyl-3-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific properties.

Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.

Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-methyl-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example:

Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds.

Reduction: The nitro group undergoes a series of electron transfer steps, ultimately converting to an amino group.

Oxidation: The methyl group is oxidized through the formation of intermediate species, leading to the carboxylic acid.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

1-(Bromomethyl)-2-methyl-4-nitrobenzene (CAS 22162-14-7)

- Structural Difference : The nitro group is at position 4 (para to methyl) instead of position 3.

- Electronic effects differ due to the nitro group’s para orientation, which may alter resonance stabilization and solubility .

2-(Bromomethyl)-1-methyl-3-nitrobenzene (CAS 77378-54-2)

- Structural Difference : Bromomethyl and methyl groups are swapped (bromomethyl at position 2, methyl at position 1).

- Impact :

Functional Group Variations

1-(Bromomethyl)-3-methoxy-2-nitrobenzene (CAS 133486-62-1)

- Structural Difference : Methoxy group replaces the methyl group at position 2.

- Molecular weight increases to 246.06 g/mol (C₈H₈BrNO₃), affecting physical properties like melting point .

1-Bromo-2-(bromomethyl)-3-nitrobenzene

Substituted Derivatives

1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene (CAS 180146-67-2)

- Structural Difference : Trifluoromethyl group at position 4.

- Impact :

1,2-Bis(bromomethyl)-3-nitrobenzene (CAS 66126-16-7)

Comparative Data Table

Biological Activity

1-(Bromomethyl)-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It features a bromomethyl group, a methyl group, and a nitro group at the 1, 2, and 3 positions of the benzene ring, respectively. This unique substitution pattern contributes to its potential biological activities and applications in scientific research.

The compound exhibits several chemical reactivity patterns that are crucial for its biological activity:

- Nucleophilic Substitution : The bromomethyl group is a good leaving group, allowing nucleophiles such as amines or thiols to replace it, leading to various substituted products. This reaction is fundamental in drug development where modifications can enhance biological efficacy .

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which is often associated with increased biological activity and can lead to the formation of biologically active amines .

- Oxidation : The methyl group can be oxidized to form carboxylic acids, which may exhibit different biological properties compared to the parent compound .

Biological Activity

Research indicates that this compound has several potential biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is often linked to enhanced antibacterial activity .

- Enzyme Inhibition : The compound can interact with various enzymes, potentially acting as an inhibitor. This property is significant in medicinal chemistry for developing drugs targeting specific enzymes involved in disease pathways .

- Receptor Binding : Its structural similarity to biologically active molecules suggests it may bind to receptors, modulating their activity and influencing signaling pathways .

Case Studies

Several studies have investigated the biological implications of compounds similar to this compound:

- Study on Antibacterial Properties : A study demonstrated that derivatives of brominated nitrobenzenes showed significant antibacterial activity against various strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

- Enzyme Interaction Studies : Research focused on the interaction of nitrobenzene derivatives with cytochrome P450 enzymes revealed that these compounds could act as competitive inhibitors, suggesting potential applications in drug metabolism studies .

Comparative Analysis

To understand the uniqueness and potential applications of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(Chloromethyl)-2-methyl-3-nitrobenzene | Chlorinated derivative | Moderate antibacterial activity |

| 1-(Bromomethyl)-4-methyl-3-nitrobenzene | Para-substituted | Enhanced enzyme inhibition |

| 1-(Bromomethyl)-2-nitrobenzene | Lacks additional methyl | Reduced receptor binding affinity |

This table highlights how variations in substitution influence biological activities, emphasizing the significance of the specific arrangement in this compound.

Q & A

Q. Methodological Solutions :

Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation.

Controlled Reagent Addition : Slow addition of brominating agents to minimize exothermic side reactions .

Reproducibility Tests : Replicate literature protocols with standardized reagents and calibrated equipment .

Advanced: What are the mechanistic implications of competing reaction pathways in cross-coupling reactions?

Answer:

In Suzuki-Miyaura couplings:

- Oxidative Addition : Pd(0) complexes activate the C-Br bond, but the nitro group can inhibit catalysis via coordination.

- Mitigation : Use Pd(OAc)₂ with SPhos ligand to enhance turnover.

- Competing Pathways : Homocoupling (e.g., Glaser coupling) may occur if O₂ is present; inert atmospheres (N₂/Ar) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.